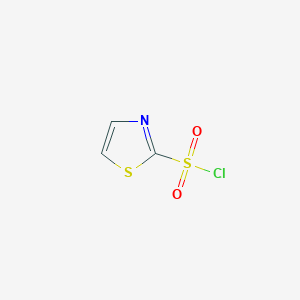

2-Thiazolesulfonyl chloride

Description

Properties

IUPAC Name |

1,3-thiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJQWMUBCRPGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468861 | |

| Record name | 2-THIAZOLESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100481-09-2 | |

| Record name | 2-THIAZOLESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Thiazolesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Thiazolesulfonyl chloride (CAS No. 100481-09-2), a pivotal building block in medicinal chemistry and organic synthesis. This document elucidates its chemical and physical properties, details its synthesis and reactivity, and explores its significant applications, particularly in the development of therapeutic agents. Experimental protocols for key reactions and visualizations of synthetic pathways are included to facilitate its practical application in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring functionalized with a sulfonyl chloride group. This combination of a biologically relevant thiazole scaffold and a highly reactive sulfonyl chloride moiety makes it a versatile reagent for the synthesis of a wide array of sulfonamide derivatives. Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, and the sulfonamide group is a well-established pharmacophore in numerous approved drugs. Consequently, this compound serves as a crucial starting material for the discovery and development of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 100481-09-2 | N/A |

| Molecular Formula | C₃H₂ClNO₂S₂ | N/A |

| Molecular Weight | 183.64 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed from the readily available 2-aminothiazole. The key steps are outlined below and visualized in the DOT diagram.

Caption: Proposed synthesis of this compound from 2-aminothiazole.

General Experimental Protocol (Inferred)

-

Diazotization: 2-Aminothiazole is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred, and the sulfonyl chloride product is then isolated by extraction and purified by distillation or chromatography.

Chemical Reactivity and Applications

This compound is a highly reactive electrophile, primarily used for the synthesis of sulfonamides through its reaction with primary and secondary amines. This reactivity is central to its application in drug discovery.

Synthesis of 2-Thiazolesulfonamides

The reaction of this compound with a diverse range of amines yields a library of 2-thiazolesulfonamide derivatives. These compounds are of significant interest due to their potential biological activities.

Caption: General reaction scheme for the synthesis of 2-thiazolesulfonamides.

Experimental Protocol: Synthesis of N-Substituted-2-thiazolesulfonamides

The following is a general procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for the synthesis of sulfonamide-based therapeutic agents.

Carbonic Anhydrase Inhibitors for Glaucoma

A significant area of research has been the development of 2-thiazolesulfonamide derivatives as inhibitors of carbonic anhydrase (CA).[2] Carbonic anhydrase is an enzyme involved in the production of aqueous humor in the eye, and its inhibition can lower intraocular pressure, a key factor in the management of glaucoma.

Caption: Signaling pathway of 2-thiazolesulfonamide derivatives in glaucoma treatment.

Other Therapeutic Areas

Derivatives of 2-thiazolesulfonamide have also been investigated for a range of other biological activities, including antimicrobial and anticancer properties. The thiazole ring is a versatile scaffold that can be further modified to optimize potency and selectivity for various biological targets.

Conclusion

This compound is a valuable and reactive building block in the field of medicinal chemistry. Its ability to readily form sulfonamides allows for the efficient synthesis of diverse compound libraries for drug discovery programs. The demonstrated success of its derivatives as carbonic anhydrase inhibitors for the treatment of glaucoma highlights the therapeutic potential of this chemical scaffold. This guide provides researchers and scientists with the foundational knowledge and practical protocols to effectively utilize this compound in their research and development endeavors.

References

In-Depth Technical Guide to 2-Thiazolesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thiazolesulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the preparation of biologically active thiazolesulfonamides.

Core Compound Properties

This compound is a reactive chemical compound utilized in the synthesis of various heterocyclic molecules, particularly substituted thiazolesulfonamides.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 183.64 g/mol | [1] |

| Molecular Formula | C₃H₂ClNO₂S₂ | [1] |

| CAS Number | 100481-09-2 | [1] |

| Alternate Name | 1,3-Thiazole-2-sulfonyl Chloride | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved from 2-aminothiazole via a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the amino group on the thiazole ring, followed by a sulfonyl-chlorination reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is based on established methods for the conversion of aromatic and heteroaromatic amines to their corresponding sulfonyl chlorides.

Step 1: Diazotization of 2-Aminothiazole

-

In a reaction vessel maintained at 0-5°C using an ice-salt bath, suspend 2-aminothiazole in a solution of hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension while vigorously stirring. The temperature must be maintained below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.

Step 2: Sandmeyer-Type Sulfonyl-chlorination

-

In a separate flask, prepare a solution of copper(I) chloride in an appropriate solvent, such as acetonitrile, and saturate it with sulfur dioxide gas. Alternatively, a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) can be used.

-

Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the copper(I) chloride/SO₂ solution. The temperature should be carefully controlled, typically below 10°C, to manage the exothermic reaction and the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring until the evolution of nitrogen ceases, indicating the completion of the reaction.

-

The reaction mixture is then typically subjected to an aqueous workup. The product, this compound, can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to obtain the pure product.

Reactivity and Applications

This compound is a versatile building block, primarily used for the synthesis of N-substituted thiazolesulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as amines, leading to the formation of a stable sulfonamide linkage.

Synthesis of Thiazolesulfonamides

The reaction of this compound with primary or secondary amines is a straightforward and common method to produce a diverse library of thiazolesulfonamides. These compounds are of significant interest in drug discovery, with derivatives exhibiting a range of biological activities, including antioxidant and antimicrobial properties.

Experimental Protocol: General Procedure for the Synthesis of Thiazolesulfonamides

-

In a suitable reaction flask, dissolve the desired amine (1.0 equivalent) in a solvent such as dichloromethane or pyridine.

-

Add a base, for example, triethylamine or pyridine (1.1 to 2.0 equivalents), to the solution to act as an acid scavenger.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude thiazolesulfonamide can be purified by recrystallization or column chromatography.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

References

An In-depth Technical Guide to 2-Thiazolesulfonyl Chloride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolesulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, combining a reactive sulfonyl chloride group with a thiazole scaffold, make it a valuable precursor for the synthesis of a wide array of sulfonamide derivatives and other complex molecules. Thiazole moieties are present in numerous biologically active compounds, and the introduction of a sulfonamide group can significantly modulate the physicochemical and pharmacological properties of a molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is characterized by the chemical formula C₃H₂ClNO₂S₂ and a molecular weight of 183.64 g/mol . Due to its reactive nature, it is sensitive to moisture and should be handled with appropriate care in a dry, inert atmosphere.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride (Related Compound) |

| CAS Number | 100481-09-2 | 69812-29-9 |

| Molecular Formula | C₃H₂ClNO₂S₂ | C₆H₇ClN₂O₃S₂ |

| Molecular Weight | 183.64 g/mol | 254.71 g/mol |

| Appearance | Colorless to pale yellow liquid | Solid |

| Melting Point | Data not available | 161-164 °C |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Expected Spectroscopic Characteristics of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the two protons on the thiazole ring, likely in the aromatic region (δ 7-9 ppm). The exact chemical shifts would be influenced by the electron-withdrawing sulfonyl chloride group. |

| ¹³C NMR | Three signals for the three carbon atoms of the thiazole ring. The carbon attached to the sulfonyl chloride group would be significantly downfield. |

| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Other peaks would correspond to the thiazole ring vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (183.64 for C₃H₂ClNO₂S₂). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S) would be observable. Fragmentation patterns would likely involve the loss of SO₂, Cl, and cleavage of the thiazole ring. |

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, often starting from more readily available thiazole derivatives. A common strategy involves the oxidative chlorination of 2-mercaptothiazole or the direct sulfonation of a suitable thiazole precursor.

Experimental Protocols

Synthesis of this compound (General Approach)

Sulfonylation of Amines with this compound

This compound is highly reactive towards nucleophiles and is commonly used for the synthesis of 2-thiazolesulfonamides.

-

Materials: this compound, primary or secondary amine, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve the amine and the base in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Suzuki-Miyaura Cross-Coupling Reaction

The sulfonyl chloride group can be utilized as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

-

Materials: this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane).

-

Procedure:

-

To a reaction vessel, add the this compound, boronic acid, base, and solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Logical Relationships in Synthesis and Reactivity

Signaling Pathways and Biological Relevance

While this compound itself is a reactive intermediate and not typically a biologically active agent, the sulfonamide derivatives synthesized from it have significant biological relevance and are found in a variety of therapeutic agents. The biological activity of these derivatives is highly dependent on the overall molecular structure. Two prominent examples of signaling pathways affected by sulfonamide-containing drugs are the bacterial folate synthesis pathway and the cyclooxygenase-2 (COX-2) pathway.

Bacterial Folate Synthesis Pathway (Target for Antimicrobial Sulfonamides)

Sulfonamide antibiotics are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway. This ultimately disrupts the production of nucleotides and amino acids, leading to the inhibition of bacterial growth and replication.

Cyclooxygenase-2 (COX-2) Signaling Pathway (Target for Anti-inflammatory/Anticancer Sulfonamides)

Certain sulfonamide-containing drugs, such as celecoxib, are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. By selectively inhibiting COX-2, these drugs reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, the COX-2 pathway is implicated in tumorigenesis, and its inhibition can lead to anti-cancer effects through the modulation of cell proliferation, apoptosis, and angiogenesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Upon contact with water or moisture, it can hydrolyze to release corrosive and toxic gases. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of diverse chemical entities, particularly sulfonamides with potential therapeutic applications. Its ability to undergo nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a versatile tool for medicinal chemists. Understanding its chemical properties, reactivity, and the biological relevance of its derivatives is essential for leveraging its full potential in drug discovery and development. While specific physical and spectroscopic data for this compound are not extensively documented, its chemical behavior is well-established, providing a solid foundation for its application in synthetic chemistry.

Navigating the Synthesis and Safety of 2-Thiazolesulfonyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of 2-Thiazolesulfonyl chloride (CAS No. 100481-09-2), a versatile reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound is a reactive compound used as a building block in organic synthesis, particularly for the preparation of sulfonamides and in cross-coupling reactions. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 100481-09-2 | |

| Molecular Formula | C₃H₂ClNO₂S₂ | Santa Cruz Biotechnology |

| Molecular Weight | 183.64 g/mol | Santa Cruz Biotechnology |

| Appearance | Colorless to pale yellow liquid (presumed) | Guidechem |

| Odor | Pungent (presumed) | Guidechem |

Hazard Identification and Safety Precautions

Based on data from analogous sulfonyl chlorides, this compound is expected to be a corrosive and reactive substance. The primary hazards are summarized in the following table.

| Hazard Class | GHS Hazard Statement (Inferred) | Precautionary Statement (Inferred) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[1] |

| Reactivity | Reacts violently with water, releasing toxic gas. | P223: Do not allow contact with water. |

Emergency First Aid Measures (Inferred from analogous compounds):

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[3]

-

Skin Contact: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]

Personal Protective Equipment (PPE) and Handling

Due to its presumed corrosive and toxic nature, stringent safety protocols must be followed when handling this compound.

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton), lab coat, and apron. |

| Respiratory Protection | Use in a well-ventilated fume hood. If the concentration in air is high, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is recommended. |

Handling and Storage:

-

Handle only in a chemical fume hood.[4]

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[3]

-

Keep away from water, acids, bases, alcohols, and oxidizing agents.[4]

Experimental Protocols

This compound is a valuable reagent for the synthesis of sulfonamides and for palladium-catalyzed cross-coupling reactions. The following are generalized experimental protocols that can be adapted for use with this reagent.

General Protocol for the Synthesis of N-Substituted-2-thiazolesulfonamides

This protocol is adapted from a general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines.[1]

Reaction Scheme:

Caption: General reaction for sulfonamide synthesis.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of sulfonyl chlorides with boronic acids.[5]

Reaction Scheme:

Caption: General reaction for Suzuki-Miyaura coupling.

Procedure:

-

To a reaction vessel, add the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

-

Purge the vessel with an inert gas.

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Add this compound (1.0 eq.) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Logical Workflow for Safe Handling and Use

The following diagram illustrates a logical workflow for researchers planning to work with this compound.

Caption: A logical workflow for the safe handling of this compound.

This in-depth guide provides a starting point for the safe handling and use of this compound. Researchers are strongly encouraged to consult additional resources and perform a thorough risk assessment before commencing any experimental work.

References

An In-depth Technical Guide to 1,3-Thiazole-2-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-thiazole-2-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and significant applications in the development of targeted therapeutics, particularly in oncology.

Core Structure and Physicochemical Properties

1,3-Thiazole-2-sulfonyl chloride is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom, substituted at the 2-position with a sulfonyl chloride functional group. This arrangement of atoms confers a unique electronic and structural profile, making it a valuable scaffold in the design of bioactive molecules.

Structure:

Physicochemical Data Summary:

While specific experimental data for the parent 1,3-thiazole-2-sulfonyl chloride is not extensively reported in publicly available literature, the properties of closely related derivatives are summarized below to provide a comparative reference.

| Property | 2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride | 2-Benzothiazolesulfonyl chloride | 1,3-Thiazole-2-sulfonamide (derivative) |

| CAS Number | 69812-30-2[1] | 2824-46-6[2] | 113411-24-8[3] |

| Molecular Formula | C₅H₅ClN₂O₃S₂[1] | C₇H₄ClNO₂S₂[2] | C₃H₄N₂O₂S₂[3] |

| Molecular Weight | 240.69 g/mol [1] | 233.7 g/mol [2] | 164.21 g/mol [3] |

| Appearance | Typically a solid at room temperature[1] | Not specified | Not specified |

| Moisture Sensitivity | Sensitive to moisture[1] | Not specified | Not specified |

| Reactivity | High reactivity in nucleophilic substitution[1] | High reactivity | Stable |

Synthesis of 1,3-Thiazole-2-sulfonyl chloride

The synthesis of 1,3-thiazole-2-sulfonyl chloride can be approached through several synthetic routes, primarily involving the diazotization of 2-aminothiazole or the oxidative chlorination of 2-mercaptothiazole.

Experimental Protocol: Synthesis via Diazotization of 2-Aminothiazole

This method is a common approach for the preparation of heteroaryl sulfonyl chlorides.[4]

Materials and Reagents:

-

2-Aminothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Glacial Acetic Acid

-

Cuprous Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-aminothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C.

-

-

Chlorosulfonation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

-

Add a catalytic amount of cuprous chloride to the sulfur dioxide solution.

-

Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/acetic acid mixture, keeping the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

-

Work-up and Purification:

-

After the addition is complete and gas evolution has ceased, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The crude 1,3-thiazole-2-sulfonyl chloride may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous mixture with dichloromethane or another suitable organic solvent.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

-

Sulfur dioxide is a toxic and corrosive gas. Handle with appropriate safety measures.

-

1,3-Thiazole-2-sulfonyl chloride is expected to be corrosive and moisture-sensitive. Handle with gloves and eye protection in a dry atmosphere.

Alternative Synthesis: Oxidative Chlorination of 2-Mercaptothiazole

An alternative route involves the oxidation of 2-mercaptothiazole in the presence of a chlorinating agent.[5]

General Reaction Scheme:

Commonly used reagents for this transformation include chlorine gas in an acidic aqueous medium or sodium hypochlorite solution.[5] This method avoids the use of potentially unstable diazonium salts.

Reactivity and Chemical Profile

The sulfonyl chloride group is a potent electrophile, making 1,3-thiazole-2-sulfonyl chloride a versatile reagent for nucleophilic substitution reactions. The primary reaction is with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters.

General Reactivity:

The thiazole ring itself is a π-electron-rich aromatic system, which influences the reactivity of the sulfonyl chloride group and can also participate in other reactions such as electrophilic substitution, although the sulfonyl chloride group is strongly deactivating.

Applications in Drug Development and Medicinal Chemistry

The 1,3-thiazole-2-sulfonyl chloride scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. A significant area of application is in the development of protein kinase inhibitors for cancer therapy.[6][7][8]

Thiazole-Based Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][9] Thiazole derivatives have been successfully developed as inhibitors of various protein kinases.

Key Targeted Kinases and Signaling Pathways:

-

B-RAF Kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E mutant kinase, which is prevalent in melanoma.[7] These inhibitors block the MAPK/ERK signaling pathway, leading to decreased cancer cell proliferation.

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Thiazole-containing compounds have been designed as PI3K inhibitors, showing promise in various cancer cell lines.[9]

-

Aurora Kinases: These are serine/threonine kinases that play a vital role in mitosis. Overexpression of Aurora kinases is common in many cancers. 2-Aminothiazole derivatives have been identified as potential Aurora kinase inhibitors, leading to cell cycle arrest and apoptosis.[10]

-

Carbonic Anhydrases (CAs): While not kinases, CAs are important targets in cancer therapy, particularly the tumor-associated isoforms CA IX and CA XII. Thiazole-sulfonamide hybrids have been developed as dual inhibitors of tubulin polymerization and carbonic anhydrases, demonstrating potent anticancer activity.[11][12]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of 1,3-thiazole-2-sulfonyl chloride.

Signaling Pathway Inhibition

Caption: Inhibition of the PI3K signaling pathway by thiazole-sulfonamide derivatives.

Spectral Data Interpretation (Representative)

Infrared (IR) Spectroscopy:

-

S=O stretching (asymmetric and symmetric): Strong characteristic bands are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively, indicative of the sulfonyl group.

-

C=N and C=C stretching: Bands in the 1650-1450 cm⁻¹ region corresponding to the aromatic thiazole ring.

-

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would be observable.

-

Fragmentation: Common fragmentation patterns for aromatic sulfonyl chlorides involve the loss of SO₂ (64 Da) and Cl (35/37 Da).[13] Fragmentation of the thiazole ring itself is also possible.[14]

Conclusion

1,3-Thiazole-2-sulfonyl chloride is a highly valuable and versatile building block for the synthesis of a diverse range of biologically active compounds. Its utility is particularly pronounced in the field of oncology, where its derivatives have been successfully employed as inhibitors of key protein kinases and other cancer-related targets. The synthetic accessibility and the tunable nature of the thiazole-sulfonamide scaffold ensure its continued importance in the discovery and development of novel therapeutics. Further research into the synthesis and biological evaluation of new derivatives of 1,3-thiazole-2-sulfonyl chloride is warranted to explore its full therapeutic potential.

References

- 1. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]

- 2. 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Thiazole-2-sulfonamide | C3H4N2O2S2 | CID 21956330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to the Reactivity Profile of 2-Thiazolesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiazolesulfonyl chloride is a highly reactive and versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its reactivity is primarily dictated by the electrophilic sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide array of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thiosulfonates. This guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and an exploration of the biological significance of its derivatives, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Core Reactivity Profile

The central feature of this compound's reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This potent electrophilicity drives reactions with a broad range of nucleophiles, making it a valuable building block for the synthesis of diverse molecular scaffolds.

Reaction with Amines: Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction with Alcohols: Sulfonate Ester Formation

Alcohols react with this compound to yield sulfonate esters. This transformation is useful for introducing the 2-thiazolesulfonyl moiety onto molecules bearing hydroxyl groups, potentially altering their biological activity or providing a leaving group for subsequent reactions.

Reaction with Thiols: Thiosulfonate Formation

Thiols readily react with this compound to produce thiosulfonates. These compounds have applications in various fields, including as precursors to other sulfur-containing molecules and in studies of oxidative stress.

Data Presentation: Quantitative Reaction Analysis

The following tables summarize quantitative data for the synthesis of 2-thiazolesulfonamide derivatives, which serve as representative examples of the reactivity of this compound with amines.

Table 1: Synthesis of N-Aryl-2-thiazolesulfonamides

| Entry | Aryl Amine | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) |

| 1 | 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 35 | 214-215 |

| 2 | 2-Aminothiazole | 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 35 | 203-205 |

| 3 | 2-Aminothiazole | 4-(Trifluoromethyl)benzenesulfonyl chloride | N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 44 | 199-200 |

| 4 | 2-Aminothiazole | 4-Cyanobenzenesulfonyl chloride | 4-Cyano-N-(thiazol-2-yl)benzenesulfonamide | 55 | 205-206 |

| 5 | 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 34 | 200-201 |

Experimental Protocols

General Procedure for the Synthesis of N-(Thiazol-2-yl)benzenesulfonamides

This protocol is adapted from the synthesis of a series of 2-aminothiazole sulfonamide derivatives and serves as a general method for reacting this compound with amines.[1]

Materials:

-

2-Aminothiazole (or other primary/secondary amine)

-

Appropriate benzenesulfonyl chloride (e.g., this compound)

-

Sodium carbonate

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, a mixture of 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is prepared.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, distilled water (20 mL) is added to the flask.

-

The mixture is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

Signaling Pathway Inhibition: VEGFR-2

Derivatives of 2-thiazolesulfonamide have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels.[2] Dysregulation of VEGFR-2 signaling is implicated in several diseases, including cancer. Small molecule inhibitors targeting this pathway are a major focus of drug development.[3][4][5][6]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events, including the activation of the MAPK/ERK, PI3K/Akt, and other pathways, which ultimately lead to cell proliferation, migration, and survival.[7][8][9]

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of 2-thiazolesulfonamide derivatives and their subsequent screening for biological activity.

Logical Relationship of Reactivity

The reactivity of this compound is a direct consequence of its chemical structure. The following diagram illustrates the logical flow from structural features to its synthetic utility.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, particularly for the construction of biologically active molecules. Its predictable and robust reactivity with a wide range of nucleophiles allows for the efficient generation of diverse chemical libraries. The demonstrated potential of its sulfonamide derivatives as inhibitors of the VEGFR-2 signaling pathway highlights the importance of this scaffold in modern drug discovery efforts. This guide provides a foundational understanding of the core reactivity, practical synthetic protocols, and biological context necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 2. repository.rit.edu [repository.rit.edu]

- 3. nbinno.com [nbinno.com]

- 4. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. US2603647A - Preparation of 2-mercapto thiazoles - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

2-Thiazolesulfonyl Chloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 2-thiazolesulfonyl chloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the foundational principles governing these properties for heteroaromatic sulfonyl chlorides, offering detailed experimental protocols for their determination. The provided tables serve as templates for organizing experimentally derived data.

Introduction to this compound

This compound (CAS RN: 100481-09-2) is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its utility lies in the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are present in a wide array of pharmaceutical compounds. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and use in synthetic protocols, ensuring reaction efficiency and product purity.

Solubility Profile

Qualitative Solubility:

-

Polar Aprotic Solvents: It is expected to exhibit good solubility in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can solvate the polar sulfonyl chloride group without causing decomposition.

-

Non-Polar Solvents: Solubility is likely to be lower in non-polar solvents like hexanes and toluene.

-

Protic Solvents: this compound will react with protic solvents like water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. This is not a true solubility but rather a reactive dissolution leading to solvolysis products. Arylsulfonyl chlorides generally have low true solubility in water, which can lead to their precipitation from aqueous reaction mixtures.[1]

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Temperature (°C) |

| Dichloromethane | CH₂Cl₂ | |||

| Tetrahydrofuran | C₄H₈O | |||

| Ethyl Acetate | C₄H₈O₂ | |||

| Acetone | C₃H₆O | |||

| Acetonitrile | C₂H₃N | |||

| Toluene | C₇H₈ | |||

| Hexanes | C₆H₁₄ |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Anhydrous solvents of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solids.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or other quantitative techniques.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Caption: Workflow for the determination of this compound solubility.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. As a heteroaromatic sulfonyl chloride, it is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition.

General Stability Considerations:

-

Hydrolytic Instability: The sulfonyl chloride functional group is highly susceptible to hydrolysis by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is often rapid and is a primary degradation pathway. Therefore, this compound should be handled and stored under anhydrous conditions.

-

Thermal Stability: While specific data is unavailable, sulfonyl chlorides can undergo thermal decomposition. The stability is dependent on the structure of the heterocyclic ring. Some heteroaromatic sulfonyl chlorides are known to undergo decomposition through pathways such as the formal extrusion of SO₂.

-

Photostability: The impact of light on the stability of this compound is not documented but should be considered. It is advisable to store the compound in amber vials to protect it from light.

Quantitative Stability Data

The following tables are templates for recording stability data for this compound under various conditions.

Table 3.1: Hydrolytic Stability of this compound in Aqueous Organic Solvents

| Solvent System (e.g., Acetonitrile/Water) | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) |

| 90:10 | |||

| 70:30 | |||

| 50:50 |

Table 3.2: Thermal Stability of this compound (Solid State)

| Temperature (°C) | Time (hours) | % Degradation |

| 40 | 24 | |

| 40 | 48 | |

| 60 | 24 | |

| 60 | 48 |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for hydrolysis studies

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N HCl.

-

Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N NaOH.

-

Neutral Hydrolysis: Add an aliquot of the stock solution to water.

-

Thermal Stress (Solution): Keep a solution of the compound in a sealed vial at an elevated temperature (e.g., 60 °C).

-

Thermal Stress (Solid): Place a known amount of solid this compound in an oven at an elevated temperature.

-

Photostability: Expose a solution of the compound to light in a photostability chamber. A control sample should be kept in the dark.

-

-

Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Quench the reaction if necessary (e.g., neutralize acidic/basic samples). Dilute the samples appropriately and analyze by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics, rate constant, and half-life.

Caption: Key factors influencing the stability of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a framework for understanding these critical parameters. Based on the general behavior of heteroaromatic sulfonyl chlorides, it is expected to be soluble in polar aprotic solvents and highly susceptible to hydrolysis. For researchers and drug development professionals, the experimental protocols detailed herein offer a robust approach to determining the precise solubility and stability profiles necessary for successful and reproducible synthetic applications. It is strongly recommended that these properties be determined experimentally for each specific application and set of conditions.

References

A Technical Guide to the Spectroscopic Profile of 2-Thiazolesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-thiazolesulfonyl chloride. These predictions are derived from known spectral data for thiazole derivatives and various aryl and alkyl sulfonyl chlorides.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The powerful electron-withdrawing nature of the sulfonyl chloride group is expected to significantly deshield the adjacent protons and carbons of the thiazole ring, shifting them downfield.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | H-4 | 8.0 - 8.4 | Doublet. Expected to be downfield due to the inductive effect of the sulfonyl chloride group. |

| H-5 | 7.8 - 8.2 | Doublet. | |

| ¹³C NMR | C-2 | 168 - 172 | Significantly deshielded due to direct attachment to the nitrogen and the sulfonyl chloride group. |

| C-4 | 145 - 150 | Deshielded, typical for an sp² carbon in a thiazole ring adjacent to the sp² carbon bearing the sulfonyl group. | |

| C-5 | 125 - 130 | Expected to be the most shielded of the thiazole ring carbons. |

Note: Coupling constants (J) between H-4 and H-5 are typically in the range of 3-4 Hz.

1.2 Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Sulfonyl Chloride (SO₂Cl) | S=O Asymmetric Stretch | 1380 - 1410 | Strong | This is a highly characteristic and reliable absorption for sulfonyl chlorides.[1][2][3] |

| S=O Symmetric Stretch | 1175 - 1205 | Strong | Another key diagnostic peak for the sulfonyl chloride functional group.[1][2] | |

| Thiazole Ring | C=N Stretch | 1600 - 1650 | Medium | Characteristic of the thiazole heterocyclic system. |

| C=C Stretch / Ring Vibrations | 1400 - 1550 | Medium-Weak | A series of bands are expected in this region corresponding to the aromatic-like ring system. | |

| C-H Bending (out-of-plane) | 800 - 900 | Medium-Strong | The specific frequency can help confirm the substitution pattern of the ring. |

1.3 Mass Spectrometry (MS)

The mass spectrum is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

Table 3: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z Value | Predicted Fragment | Notes |

| 182 / 184 | **[M]⁺˙ (C₃H₂ClN₂O₂S₂) ** | Molecular Ion. The M+2 peak at m/z 184 will have an intensity of approximately one-third that of the M⁺ peak at m/z 182, which is characteristic of a single chlorine atom. |

| 147 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 118 | [M - SO₂]⁺˙ | Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[4] |

| 99 / 101 | [SO₂Cl]⁺ | A weak but characteristic fragment for a sulfonyl chloride group, showing the chlorine isotopic pattern.[2] |

| 84 | [C₃H₂N₂S]⁺˙ | Represents the thiazole ring radical cation after cleavage of the C-S bond. |

| 58 | [C₂H₂NS]⁺ | A common fragment from the cleavage of the thiazole ring. |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

2.1 Synthesis Protocol: Modified Sandmeyer Reaction from 2-Aminothiazole

This procedure is based on standard methods for converting aromatic amines to sulfonyl chlorides.[5]

-

Diazotization:

-

Dissolve 2-aminothiazole (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonyl Chloride Formation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.

-

Add copper(I) chloride (catalytic amount, ~0.1 equivalents) to the SO₂ solution.

-

Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution, maintaining a temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or recrystallization if a solid is obtained.

-

2.2 Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, this can be done by preparing a KBr pellet. For an oil, a spectrum can be obtained as a thin film between two NaCl or KBr plates.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion probe or a GC-MS system. Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.

References

An In-depth Technical Guide on 2-Thiazolesulfonyl Chloride: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiazolesulfonyl chloride is a pivotal heterocyclic building block in organic synthesis, particularly valued in the realms of pharmaceutical and fine chemical industries.[1] Its unique chemical reactivity, stemming from the electrophilic sulfur center and the aromatic thiazole ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in medicinal chemistry.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved drugs.[2] Consequently, functionalized thiazole derivatives are of significant interest to medicinal chemists. This compound serves as a key intermediate for the introduction of the thiazole-2-sulfonyl group into molecules, leading to the synthesis of a wide array of sulfonamides and other derivatives. These compounds have been investigated for various therapeutic applications, underscoring the importance of this compound in drug discovery and development.[3]

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, the development of synthetic routes to aromatic and heterocyclic sulfonyl chlorides is rooted in the broader history of organic sulfur chemistry. The preparation of aromatic sulfonyl chlorides, for instance, has been a well-established procedure for over a century, often involving chlorosulfonation of aromatic compounds or the Sandmeyer reaction of aromatic amines.[4][5] It is likely that the synthesis of this compound was first achieved through the application of these classical methods to the thiazole ring system. The increasing interest in thiazole-containing pharmaceuticals in the 20th and 21st centuries has undoubtedly spurred further development and optimization of its synthesis.

Physicochemical and Spectroscopic Data

A comprehensive collection of the physical, chemical, and spectroscopic properties of this compound is crucial for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 100481-09-2 | [1] |

| Molecular Formula | C₃H₂ClNO₂S₂ | |

| Molecular Weight | 183.64 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Pungent | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Reacts with water. Soluble in most aprotic organic solvents. | [7] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum would display three signals for the three carbon atoms of the thiazole ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the presence of the chlorine-37 isotope.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of heterocyclic sulfonyl chlorides is through the diazotization of the corresponding amino-heterocycle followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.[5]

Reaction:

Detailed Protocol:

-

Diazotization: To a stirred solution of 2-aminothiazole (1 equivalent) in a suitable acidic medium (e.g., concentrated hydrochloric acid and water) cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C. A catalytic amount of copper(I) chloride is added.

-

Sandmeyer Reaction: The freshly prepared cold diazonium salt solution is added portion-wise to the stirred sulfur dioxide solution, while maintaining the temperature below 10 °C. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Synthesis of N-Substituted 2-Thiazolesulfonamides

This compound is a versatile reagent for the synthesis of a wide range of sulfonamides through its reaction with primary and secondary amines.

Reaction:

Detailed Protocol:

-

Reaction Setup: To a solution of the desired primary or secondary amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an inert solvent such as dichloromethane or tetrahydrofuran at 0 °C, a solution of this compound (1.1 equivalents) in the same solvent is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in a typical synthesis of this compound from 2-aminothiazole.

Caption: Logical workflow for the synthesis of this compound.

Reaction Mechanism for Nucleophilic Acyl Substitution

The reaction of this compound with an amine to form a sulfonamide proceeds through a nucleophilic addition-elimination mechanism.

Caption: Nucleophilic addition-elimination mechanism for sulfonamide formation.

Applications in Drug Development

The 2-thiazolesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to readily synthesize a diverse library of these compounds using this compound makes it an invaluable tool for structure-activity relationship (SAR) studies.

Key Therapeutic Areas:

-

Antimicrobial Agents: Thiazole-based sulfonamides have been investigated for their antibacterial and antifungal properties.

-

Anticancer Agents: Certain derivatives have shown promising activity against various cancer cell lines.

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.

Conclusion

This compound is a versatile and important reagent in organic synthesis, providing a gateway to a vast array of functionalized thiazole derivatives. Its significance in medicinal chemistry is well-established, with its derivatives continuing to be explored for novel therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists working in drug discovery and development. This guide provides a foundational resource for researchers and scientists in this field.

References

- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 8. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

2-Thiazolesulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolesulfonyl chloride is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1] Its utility lies in the facile reaction of the sulfonyl chloride group with primary and secondary amines to form stable sulfonamide linkages. The resulting 2-thiazolesulfonamide scaffold is a privileged structure found in numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of medicinally relevant molecules.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas:

-

Anticancer Activity: 2-Thiazolesulfonamides have been investigated as cytotoxic agents against various cancer cell lines. The thiazole ring can act as a scaffold to orient substituents that interact with key biological targets in cancer cells.[4][5]

-

Enzyme Inhibition: This class of compounds has demonstrated potent inhibitory activity against various enzymes, including carbonic anhydrases and α-glucosidase.[6][7][8]

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a well-established class of CA inhibitors.[9] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[6]

-

α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.[7]

-

-

Antioxidant Activity: Certain 2-thiazolesulfonamide derivatives have exhibited significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[10]

-

Antimicrobial Activity: The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs.[11] Thiazole-containing sulfonamides have been explored for their potential as antibacterial and antifungal agents.[12]

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various N-substituted-2-thiazolesulfonamides.

Table 1: Anticancer Activity of 2-Thiazolesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| M5 (silver complex) | MCF-7 (Breast) | Not specified as exact value, but noted for potent activity | [4] |

| 2a | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |

| 2e | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |

| 2f | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |

| 2h | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |

| 2i | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |

| 2a | HeLa (Cervical) | Comparable to cisplatin | [5] |

| 2e | HeLa (Cervical) | Comparable to cisplatin | [5] |

| 2f | HeLa (Cervical) | Comparable to cisplatin | [5] |

| 2h | HeLa (Cervical) | Comparable to cisplatin | [5] |

| 2i | HeLa (Cervical) | Comparable to cisplatin | [5] |

Table 2: Enzyme Inhibitory Activity of 2-Thiazolesulfonamide Derivatives

| Compound ID | Enzyme | IC₅₀ / Kᵢ (nM) | Reference |

| W24 | α-Glucosidase | IC₅₀: 53,000 | [8] |

| Acarbose (Reference) | α-Glucosidase | IC₅₀: 228,300 | [8] |

| Various derivatives | Carbonic Anhydrase I | Kᵢ: 24 - 324 | [13] |

| Various derivatives | Carbonic Anhydrase II | Kᵢ: 6 - 185 | [13] |

| Various derivatives | Carbonic Anhydrase XII | Kᵢ: 1.5 - 144 | [13] |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Fungal β-CA (CAS2) | Kᵢ: 48.1 - 92.5 | [14] |

Table 3: Antioxidant Activity of 2-Thiazolesulfonamide Derivatives

| Compound ID | Assay | % Scavenging / IC₅₀ (µM) | Reference |

| Compound 8 (p-Cl) | DPPH | 90.09% | [10] |

| Compound 8 (p-Cl) | SOD | 99.02% / IC₅₀: 188.27 | [10] |

| Compound 10 (m-NO₂) | DPPH | 70.29% | [10] |

| Compound 10 (m-NO₂) | SOD | 92.05% / IC₅₀: 362.67 | [10] |

| Compound 6 (p-NO₂) | SOD | 64.14% / IC₅₀: 591.88 | [10] |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-thiazolesulfonamides

This protocol describes a general method for the synthesis of N-substituted-2-thiazolesulfonamides via the reaction of this compound with a primary or secondary amine.